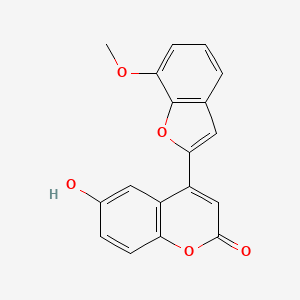

![molecular formula C19H14N2 B2491438 2,3-Diphenylimidazo[1,2-a]pyridine CAS No. 85102-26-7](/img/structure/B2491438.png)

2,3-Diphenylimidazo[1,2-a]pyridine

Vue d'ensemble

Description

Synthesis Analysis

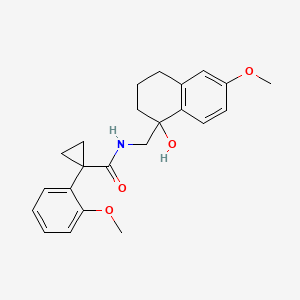

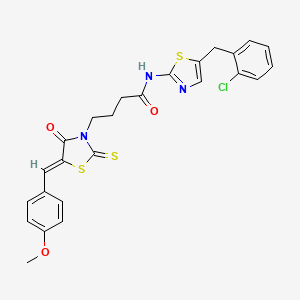

The synthesis of imidazo[1,2-a]pyridines, including 2,3-diphenylimidazo[1,2-a]pyridine, can be achieved through various methods. One efficient approach is a one-pot, multi-component synthesis involving a mixture of 2-aminopyridine, benzaldehyde, and imidazoline-2,4,5-trione under solvent-free conditions, yielding imine derivatives in excellent yields. Single-crystal X-ray analysis confirms the structure of these compounds (Adib et al., 2008). Another method employs a 2-aminopyridine/CBrCl3 α-bromination shuttle for the synthesis of disubstituted 3-phenylimidazo[1,2-a]pyridines, offering simplicity and ease of scale-up (Roslan et al., 2016).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated through spectroscopic and crystallographic methods. The structure is characterized by a bridgehead bicyclic 5–6 heterocycle framework, as confirmed by single-crystal X-ray analysis in several synthesis studies (Adib et al., 2008).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, highlighting their reactivity and potential for further functionalization. For instance, a novel dealkylation reaction has been developed for 3-aminoimidazo[1,2-a]pyridine derivatives, demonstrating the accessibility of new substitution patterns (Blackburn & Guan, 2000). Additionally, the Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines showcases the broad substrate scope and functional group tolerance of these reactions (Rao et al., 2017).

Physical Properties Analysis

The physical properties of this compound derivatives, such as melting points and solubility, are crucial for their handling and application in various fields. These properties are often determined through systematic characterization after synthesis, as seen in educational demonstrations of N-heterocycle preparations (Santaniello et al., 2017).

Chemical Properties Analysis

The chemical properties of 2,3-diphenylimidazo[1,2-a]pyridines, such as reactivity towards nucleophiles and electrophiles, are of significant interest. These properties are explored through various synthetic routes and reactions, providing insights into the versatility and potential applications of these compounds. The synthesis and characterization work provide a foundation for understanding their reactivity and functional group compatibility (Adib et al., 2008); (Roslan et al., 2016).

Applications De Recherche Scientifique

Optoelectronic and Charge Transfer Properties

Research on 2,3-Diphenylimidazo[1,2-a]pyridine derivatives, such as 1,3-diphenylimidazo[1,5-a]pyridine, has revealed their potential in optoelectronic applications. These compounds exhibit significant charge transfer properties, making them suitable for use in organic semiconductor devices. Their molecular and solid-state properties, like absorption, emission spectra, and charge transfer characteristics, have been extensively studied (Irfan et al., 2019).

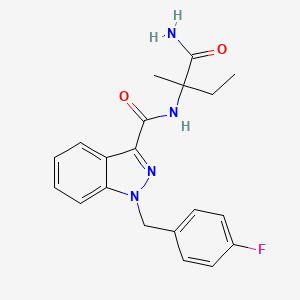

Synthesis and Biological Evaluation

A series of novel 5,7-diphenylimidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines, showing moderate to excellent activities. This suggests their potential in developing new anticancer agents (Liao et al., 2014).

Fluorescent Properties for Biomarkers

Imidazo[1,2-a]pyridines, like 3-hydroxymethyl imidazo[1,2-a]pyridines, are explored for their fluorescent properties. These derivatives are investigated as potential biomarkers and photochemical sensors, emitting light in various media, which could be useful in biological and chemical sensing applications (Velázquez-Olvera et al., 2012).

Synthesis Techniques and Applications

Various synthesis techniques have been developed for imidazo[1,2-a]pyridines, such as the microwave irradiation method for accelerating the synthesis of 5,6-diphenylimidazo[1,2-a]pyrimidines. This efficient method can be used for library synthesis in drug discovery, highlighting the compound's relevance in medicinal chemistry (Han et al., 2011).

Phosphorescent Organic Light-Emitting Diodes

A this compound iridium(III) complex has been synthesized for use in phosphorescent organic light-emitting diodes (OLEDs). The optimized device using this complex showed superior performance, indicating potential applications in high color rendering index white OLEDs (Jun et al., 2016).

Mécanisme D'action

While the specific mechanism of action for 2,3-Diphenylimidazo[1,2-a]pyridine is not mentioned in the search results, imidazo[1,2-a]pyridines are known for their wide range of biological activities. They have been studied for their antiviral, antibacterial, antifungal, antiprotozoal, antiherpes, and anti-apoptotic properties .

Safety and Hazards

Orientations Futures

Imidazo[1,2-a]pyridines, including 2,3-Diphenylimidazo[1,2-a]pyridine, continue to be of interest in drug design and medicinal chemistry due to their structural similarity to DNA bases and their wide range of biological activities . Future research may focus on further exploring their biological activities and developing more efficient synthesis methods .

Propriétés

IUPAC Name |

2,3-diphenylimidazo[1,2-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2/c1-3-9-15(10-4-1)18-19(16-11-5-2-6-12-16)21-14-8-7-13-17(21)20-18/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFIDBQBUSOODV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401320522 | |

| Record name | 2,3-diphenylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195655 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

85102-26-7 | |

| Record name | 2,3-diphenylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-fluorophenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2491357.png)

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide](/img/structure/B2491358.png)

![2-[7-(4-ethoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2491371.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-fluorobenzamide](/img/structure/B2491374.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2491375.png)

![1-(4-methylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491378.png)